CID 136585406

Description

CID 136585406 is a chemical compound cataloged in PubChem, a publicly accessible database for chemical properties and biological activities. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) share complex polycyclic frameworks, suggesting this compound may belong to a structurally similar class . Similarly, betulin-derived inhibitors (e.g., CID 72326, CID 64971) highlight triterpenoid backbones with modifications influencing substrate specificity .

Properties

InChI |

InChI=1S/C12H19NO2S/c1-2-3-7-13-16(14,15)8-6-11-9-12(11)10-4-5-10/h3,10-13H,1,4-9H2/t11-,12+/m1/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQAJKZNDANPLT-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

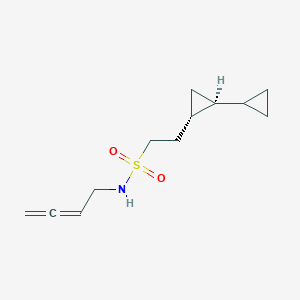

C=C=CCNS(=O)(=O)CCC1CC1C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C=CCNS(=O)(=O)CC[C@@H]1C[C@H]1C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The primary synthesis involves a Schiff base condensation between [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide and 4-methoxybenzaldehyde in ethanol under reflux (5 hours, 88% yield) .

Functional Group Reactivity

Key functional groups include:

-

Imidazothiazole ring : Susceptible to electrophilic substitution due to electron-rich sulfur and nitrogen atoms.

-

Hydrazone (–NH–N=CH–) : Participates in tautomerism and acts as a ligand for metal coordination .

-

4-Chlorophenyl group : Undergoes nucleophilic aromatic substitution (e.g., Cl replacement with –OH or –NH₂ under basic conditions) .

Cyclization Reactions

The hydrazone moiety can undergo cyclization in acidic or basic media to form pyrazole or triazole derivatives, though experimental data for CID 136585406 remains unreported .

Oxidation/Reduction

-

Oxidation : The methoxy (–OCH₃) group on the benzylidene fragment resists oxidation under mild conditions but may demethylate with strong acids (e.g., HBr/AcOH) .

-

Reduction : Hydrazone reduction (e.g., using NaBH₄) could yield a hydrazine derivative, altering biological activity .

Catalytic and Solvent Effects

Biological Activity Correlations

While this compound’s bioactivity is undocumented in the provided sources, structurally analogous imidazothiazoles show:

-

Antiviral activity : EC₅₀ values in the micromolar range (e.g., Compound I-01: EC₅₀ = 0.0068 μM) .

-

Enzyme inhibition : Binding to HIV-1 reverse transcriptase via hydrogen bonding and π-π stacking .

Stability and Degradation Pathways

-

Photodegradation : The chlorophenyl group may undergo C–Cl bond cleavage under UV light, forming phenolic byproducts .

Industrial and Pharmacological Relevance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on CID 136585406 is absent, comparisons can be drawn to compounds with overlapping structural motifs or functional roles:

2.1 Oscillatoxin Derivatives

Oscillatoxins (e.g., CID 101283546, CID 156582093) are marine-derived polyketides with cytotoxic properties. Key features include:

- Core Structure : A fused polycyclic system with hydroxyl and methyl groups.

- Functional Groups : Epoxide and ester linkages critical for bioactivity.

- Bioactivity : Inhibition of protein phosphatases and induction of apoptosis in cancer cells .

If this compound shares this scaffold, its bioactivity might align with oscillatoxin derivatives. However, variations in substituents (e.g., hydroxylation patterns) could alter solubility or target specificity.

2.2 Betulin-Derived Inhibitors

Betulin (CID 72326) and its derivatives (e.g., CID 64971, CID 10153267) are pentacyclic triterpenoids with antiviral and anticancer properties. Key traits include:

- Structural Backbone : A lupane skeleton with hydroxyl and carboxyl groups.

- Modifications : C-3 and C-28 functionalization (e.g., caffeoyl groups in CID 10153267) enhance inhibitory effects on enzymes like HIV-1 protease .

A hypothetical comparison with this compound might focus on how similar modifications (e.g., acylations) affect pharmacokinetics or binding affinity.

2.3 Steroid Substrates

Steroid-like substrates such as DHEAS (CID 12594) and taurocholic acid (CID 6675) feature:

- Core Structure: A cyclopentanophenanthrene backbone.

- Functional Roles : Bile acid transport or hormone synthesis .

If this compound is steroid-like, its polarity (influenced by sulfation or glucuronidation) could determine membrane permeability or receptor interactions.

Functional and Pharmacological Comparisons

3.1 Enzymatic Inhibition

Betulin-derived inhibitors (CID 72326, CID 10153267) show nanomolar inhibition constants (Ki) against viral proteases, while oscillatoxins (CID 101283546) exhibit IC50 values in the low micromolar range for phosphatase inhibition . This compound’s potency would depend on structural optimization (e.g., hydrogen-bond donors/acceptors).

3.2 Solubility and Bioavailability

Molecular weight (MW) and logP values are critical for drug-likeness. For example:

| Compound | CID | MW (g/mol) | logP | Solubility (µM) |

|---|---|---|---|---|

| Betulin | 72326 | 442.7 | 7.5 | 0.1 |

| Oscillatoxin D | 101283546 | 678.8 | 3.2 | 5.8 |

If this compound has a MW > 500 and logP > 5, it may face bioavailability challenges, necessitating formulation strategies (e.g., nanoemulsions) .

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying CID 136585406?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- "How does this compound modulate [specific biological pathway] in [cell type/organism] compared to [control/alternative compound] under [experimental conditions]?"

- Ensure specificity by defining measurable outcomes (e.g., IC50 values, binding affinity) and aligning with gaps identified in literature reviews .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer :

Use systematic search protocols in databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND [pathway/target]").

Organize findings using reference management tools (e.g., Zotero) and categorize studies by themes (e.g., synthesis methods, mechanistic studies) .

Q. How should I design an initial experimental protocol for this compound?

- Methodological Answer :

- Variables : Define independent (e.g., compound concentration, exposure time) and dependent variables (e.g., enzyme inhibition, gene expression).

- Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups).

- Replication : Plan triplicate experiments to ensure statistical robustness .

- Document protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards for reproducibility) .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s mechanism of action?

- Methodological Answer :

Triangulation : Cross-validate results using multiple techniques (e.g., crystallography for structural data, kinetic assays for functional analysis).

Meta-analysis : Statistically aggregate data from heterogeneous studies to identify trends or outliers.

Contextual Factors : Assess differences in experimental conditions (e.g., pH, temperature) or model systems (e.g., in vitro vs. in vivo) that may explain discrepancies .

Q. What computational methods are suitable for predicting this compound’s interactions with novel targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities against target proteins.

- MD Simulations : Apply GROMACS or AMBER for dynamic interaction analysis over time.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to predict biological activity .

Q. How can I optimize the synthesis of this compound for reproducibility in academic labs?

- Methodological Answer :

Stepwise Refinement : Use Design of Experiments (DoE) to test reaction parameters (e.g., solvent, catalyst ratio).

Characterization : Validate purity via HPLC and structural identity via NMR/HRMS.

Documentation : Follow Biochemistry (Moscow) guidelines for detailed experimental procedures, including troubleshooting notes .

Q. What ethical considerations apply when studying this compound in animal models?

- Methodological Answer :

- IACUC Compliance : Ensure protocols adhere to institutional guidelines for humane endpoints and sample sizes.

- Data Transparency : Report negative results to avoid publication bias.

- Conflict of Interest : Disclose funding sources and potential biases in manuscripts .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.